molecular formula C12H17N5O B5206483 5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one

5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one

Cat. No.: B5206483
M. Wt: 247.30 g/mol
InChI Key: ZXIBVYULXDFHGN-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one is an organic compound that belongs to the pyridazinone family This compound is characterized by its unique structure, which includes a dimethylamino group, a pyrazolyl group, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the formation of the 3-methylpyrazole ring. This can be achieved through the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole ring with an appropriate alkyl halide to introduce the ethyl group.

    Formation of the Pyridazinone Core: The pyridazinone core is then formed by the cyclization of an appropriate hydrazine derivative with a diketone.

    Dimethylamino Group Introduction: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins, modulating their activities and functions.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one: Unique due to its specific substitution pattern and combination of functional groups.

    Other Pyridazinones: Compounds with similar pyridazinone cores but different substituents, such as 5-(dimethylamino)-2-(ethyl)pyridazin-3-one or 5-(dimethylamino)-2-(phenyl)pyridazin-3-one.

Uniqueness

The uniqueness of this compound lies in its combination of a dimethylamino group, a pyrazolyl group, and a pyridazinone core, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-(dimethylamino)-2-[2-(3-methylpyrazol-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O/c1-10-4-5-16(14-10)6-7-17-12(18)8-11(9-13-17)15(2)3/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIBVYULXDFHGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)CCN2C(=O)C=C(C=N2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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